molecular formula C13H13ClF2N2O3S B2897115 (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1173572-12-7

(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B2897115
CAS No.: 1173572-12-7
M. Wt: 350.76
InChI Key: VEHJJFOBZICEIB-UHFFFAOYSA-N
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Description

The compound “(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride” is a thiazolidine-2,4-dione (TZD) derivative characterized by its unique structural features. The TZD core is substituted at position 3 with a 2-aminoethyl group and at position 5 with a 4-(difluoromethoxy)benzylidene moiety in the E configuration. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies .

Thiazolidine-2,4-diones are known for their diverse bioactivities, including antidiabetic, antimicrobial, and antiviral properties. The difluoromethoxy group in this compound may improve metabolic stability and binding affinity compared to non-fluorinated analogs, as fluorine atoms often enhance lipophilicity and electronegativity .

Properties

IUPAC Name

(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O3S.ClH/c14-12(15)20-9-3-1-8(2-4-9)7-10-11(18)17(6-5-16)13(19)21-10;/h1-4,7,12H,5-6,16H2;1H/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHJJFOBZICEIB-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCN)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C13H13ClF2N2O3S
  • Molecular Weight : 350.76 g/mol
  • IUPAC Name : (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione; hydrochloride
  • CAS Number : 1173572-12-7

The compound features a thiazolidine ring with a difluoromethoxy substituent that may influence its biological interactions and efficacy.

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. A study evaluating various thiazolidine derivatives, including those similar to our compound of interest, demonstrated promising results against multiple cancer cell lines:

Cancer Type Cell Line GI50 (μM)
LeukemiaSR2.04
Non-Small Cell Lung CancerNCI-H5221.36
Colon CancerCOLO 2051.64
CNS CancerSF-5391.87
MelanomaSK-MEL-21.64
Ovarian CancerOVCAR-31.87
Renal CancerRXF 3931.15
Prostate CancerPC-31.90
Breast CancerMDA-MB-4681.11

These results suggest that the compound may be effective against various types of cancer, with particularly low GI50 values indicating high potency in inhibiting cell growth .

The anticancer activity is believed to involve DNA cleavage and apoptosis induction in cancer cells. Studies have shown that at certain concentrations, these compounds can cause complete linear DNA digestion . The mechanism likely involves the interaction of the thiazolidine core with cellular targets that disrupt normal cellular function.

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives are also noteworthy. A study on related compounds showed that they possess significant activity against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

The minimum inhibitory concentrations (MIC) indicate that these compounds can effectively inhibit the growth of various pathogens, highlighting their potential as new antimicrobial agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of thiazolidine derivatives:

  • Anticancer Screening : A comprehensive screening of a series of thiazolidine derivatives revealed that modifications at the benzylidene position significantly affect their anticancer potency. The most active compounds were identified for further development .
  • Antimicrobial Efficacy : Research focused on the synthesis and evaluation of thiazolidine derivatives against antibiotic-resistant strains has shown promising results, suggesting these compounds could be developed into new antibiotics .
  • Structure-Activity Relationship (SAR) : An analysis of various substituents on the thiazolidine core has provided insights into how structural changes influence biological activity, guiding future synthesis efforts to enhance efficacy .

Scientific Research Applications

Based on the search results, here's what is known about the compound (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride:

This compound

  • Chemical Identification :
    • It is identified by the CAS number 1173572-12-7 .
    • The molecular formula is C13H13ClF2N2O3S .
    • Its molecular weight is 350.77 .
    • The IUPAC name is this compound .
  • Physicochemical Properties :
    • It is available as a powder .
    • The storage temperature is room temperature .
  • Safety Information :
    • It is classified as a hazardous substance with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
    • Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection) .
  • Synonyms :
    • This compound

Comparison with Similar Compounds

Antiviral Activity

  • HIV-1 RT Inhibition : The analog CID 3087795 (2-thienylmethylene) showed the highest binding affinity (-8.69 kcal/mol) to HIV-1 RT, interacting with residues Val106, Asp185, and Tyr181 . In contrast, the target compound’s difluoromethoxy group may target similar residues but with altered affinity due to steric and electronic effects .
  • Comparison with NNRTIs: The target compound’s TZD scaffold mimics non-nucleoside inhibitors like nevirapine but with a unique binding mode .

Antidiabetic Activity

  • Rosiglitazone Analogs : Compounds ad21 and ad22 (4-oxopropenylbenzylidene TZDs) showed comparable efficacy to rosiglitazone in streptozotocin-induced diabetic rats . The target compound’s difluoromethoxy group may enhance PPARγ activation, though direct evidence is lacking.

Physicochemical Properties

  • Tautomerism: The TZD core exhibits keto-enol tautomerism, influencing reactivity in nucleophilic additions .
  • Solubility : Hydrochloride salts (target compound) improve aqueous solubility, critical for bioavailability .

Preparation Methods

Oxidation of 4-(Difluoromethoxy)toluene

Oxidation of 4-(difluoromethoxy)toluene using manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) in dichloromethane offers another route. This method mirrors the synthesis of benzaldehyde derivatives from methyl-substituted aromatics.

Table 1: Comparative Analysis of 4-(Difluoromethoxy)benzaldehyde Synthesis Routes

Method Reagents Yield (%) Purity (%)
Nucleophilic substitution ClCF2COONa, K2CO3 65–70 90
Ullmann coupling CuI, difluoromethyl bromide 55–60 85
Oxidation MnO2, CH2Cl2 70–75 92

Synthesis of Thiazolidine-2,4-Dione Core

Thiazolidine-2,4-dione (TZD) serves as the foundational heterocycle. The conventional synthesis involves cyclization of chloroacetic acid and thiourea in hydrochloric acid.

Reaction Mechanism

Chloroacetic acid (0.6 mol) and thiourea (0.6 mol) are dissolved in water, followed by dropwise addition of concentrated HCl. Refluxing at 100–110°C for 10–15 hours induces cyclization, yielding TZD as white needles. The reaction proceeds via nucleophilic attack of thiourea’s sulfur on chloroacetic acid, followed by acid-catalyzed ring closure.

Key Parameters

  • Temperature: 100–110°C
  • Reaction time: 10–15 hours
  • Yield: 80–85%

N-Alkylation with 2-Aminoethyl Group

Introducing the 2-aminoethyl side chain at the N3 position of TZD requires careful selection of alkylating agents and protection strategies.

Protection of Amine Group

To prevent undesired side reactions, 2-bromoethylamine hydrobromide is protected with a tert-butoxycarbonyl (Boc) group. Boc-protected 2-bromoethylamine is synthesized by reacting 2-bromoethylamine with di-tert-butyl dicarbonate in dichloromethane.

Alkylation Reaction

TZD (1 eq) is deprotonated with potassium hydroxide (KOH) in methanol, followed by addition of Boc-protected 2-bromoethylamine (1.2 eq). Refluxing for 24 hours yields 3-(2-Boc-aminoethyl)-TZD.

Reaction Conditions

  • Solvent: Methanol
  • Base: KOH (1 eq)
  • Temperature: Reflux (65°C)
  • Yield: 70–75%

Deprotection and Salt Formation

The Boc group is removed using hydrochloric acid (HCl) in dioxane, yielding 3-(2-aminoethyl)-TZD hydrochloride. The hydrochloride salt enhances stability and solubility.

Knoevenagel Condensation for Benzylidene Formation

The final step involves condensation of 3-(2-aminoethyl)-TZD hydrochloride with 4-(difluoromethoxy)benzaldehyde to form the benzylidene derivative.

Traditional Method

A mixture of 3-(2-aminoethyl)-TZD hydrochloride (1 eq), 4-(difluoromethoxy)benzaldehyde (1.2 eq), and piperidine (2 drops) in ethanol is refluxed for 8–12 hours. The reaction proceeds via base-catalyzed dehydration, forming the (5E)-isomer due to thermodynamic stability.

Optimized Conditions

  • Solvent: Ethanol
  • Catalyst: Piperidine
  • Temperature: 75°C
  • Yield: 65–70%

Green Chemistry Approach

Deep eutectic solvents (DES), such as choline chloride/N-methylurea, serve as dual solvent-catalysts, enhancing reaction efficiency. A 79.9% yield is achieved in DES at 80°C for 2 hours, compared to 65% in ethanol.

Table 2: Comparison of Knoevenagel Condensation Methods

Method Solvent/Catalyst Time (h) Yield (%)
Traditional Ethanol/piperidine 8–12 65–70
Green chemistry ChCl:N-methylurea 2 79.9

Final Product Isolation and Characterization

The crude product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate. Characterization includes:

Spectral Data

  • IR (KBr, cm⁻¹) : 1751 (C=O), 1509 (C=C aromatic), 686 (C-S).
  • ¹H NMR (DMSO-d6, 400 MHz) : δ 8.02 (s, 1H, CH=N), 7.56–7.42 (m, 4H, Ar-H), 4.12 (t, 2H, NCH2), 3.01 (t, 2H, CH2NH2), 2.95 (s, 2H, NH2).
  • Mass (ESI+) : m/z 384.1 [M+H]⁺.

Purity and Yield

  • HPLC purity : ≥98%
  • Overall yield : 45–50% (from TZD)

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time for the Knoevenagel step to 30 minutes, achieving 75% yield.

Solid-Phase Synthesis

Immobilizing TZD on resin enables stepwise alkylation and condensation, though yields remain lower (40–45%).

Q & A

Basic Question: What synthetic strategies are recommended for preparing (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Condensation of 4-(difluoromethoxy)benzaldehyde with thiazolidine-2,4-dione derivatives under basic conditions (e.g., Knoevenagel reaction) to form the benzylidene-thiazolidinedione scaffold .

Aminoethyl Functionalization : Alkylation of the thiazolidinedione nitrogen using 2-chloroethylamine hydrochloride, followed by purification via column chromatography .

Salt Formation : Conversion to the hydrochloride salt via treatment with HCl in ethanol .
Key optimization parameters include reaction temperature (60–80°C for condensation) and solvent selection (e.g., DMF or acetic acid) to enhance yield and regioselectivity .

Basic Question: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the (5E)-configuration via coupling constants in 1^1H-NMR (e.g., JHH>12J_{H-H} > 12 Hz for trans-olefinic protons) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+^+ or [M-Cl]+^+ in hydrochloride form) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; similar benzylidene-thiazolidinediones have been structurally confirmed using this method .
  • HPLC-PDA : Assess purity (>95%) and detect by-products using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Question: How do structural modifications (e.g., difluoromethoxy vs. methoxy groups) impact biological activity?

Methodological Answer:
Comparative SAR studies suggest:

  • Electron-Withdrawing Effects : The difluoromethoxy group enhances metabolic stability compared to methoxy analogs, as shown in CYP450 inhibition assays .
  • Hydrophobic Interactions : Difluoromethoxy improves binding to hydrophobic enzyme pockets (e.g., PPAR-γ), as demonstrated via molecular docking simulations .
  • Bioavailability : The hydrochloride salt increases aqueous solubility by ~30% compared to free bases, critical for in vivo pharmacokinetic studies .
    Contradictions in activity data (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from assay-specific conditions (e.g., cell line variability) .

Advanced Question: What experimental designs are recommended for in vitro enzyme inhibition studies?

Methodological Answer:

Target Selection : Prioritize enzymes with known thiazolidinedione interactions (e.g., aldose reductase, PPAR-γ) .

Assay Conditions :

  • Fluorescence Polarization : Measure binding affinity using fluorescently labeled substrates (e.g., IC50_{50} determination) .
  • Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition mechanisms .

Controls : Include rosiglitazone (PPAR-γ agonist) and tolrestat (aldose reductase inhibitor) as positive controls .

Data Normalization : Account for solvent effects (e.g., DMSO < 0.1% v/v) to avoid false positives .

Advanced Question: How can researchers resolve contradictions in cytotoxicity data across studies?

Methodological Answer:
Address discrepancies by:

Standardizing Assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and exposure times (48–72 hr) .

Mechanistic Profiling : Combine cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) and ROS assays .

Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-benzylidene-thiazolidinediones) to identify trends .

Solubility Adjustments : Pre-dissolve the hydrochloride salt in PBS (pH 7.4) to ensure consistent bioavailability .

Advanced Question: What computational methods are suitable for predicting the compound’s pharmacokinetic profile?

Methodological Answer:

In Silico Tools :

  • SwissADME : Predict logP (lipophilicity), bioavailability radar, and P-glycoprotein substrate potential .
  • MOLPROPERTY : Estimate metabolic stability via cytochrome P450 interaction scores .

Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .

Validation : Cross-reference predictions with in vitro Caco-2 permeability assays .

Advanced Question: How can researchers optimize formulation challenges related to this compound?

Methodological Answer:

Salt Selection : The hydrochloride form improves solubility but may require pH adjustment (e.g., buffered solutions for parenteral delivery) .

Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance stability and controlled release, as demonstrated for similar thiazolidinediones .

Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain >90% potency after 12 months .

Advanced Question: What strategies mitigate off-target effects in functional assays?

Methodological Answer:

Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific interactions .

CRISPR Knockout Models : Validate target specificity in PPAR-γ or NF-κB knockout cell lines .

Dose-Response Curves : Establish a therapeutic index (TI) by comparing EC50_{50} (target) vs. IC50_{50} (off-target) values .

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